Nalanthalide

Übersicht

Beschreibung

Nalanthalid ist eine Pyranon-Diterpenoid-Verbindung, die aus den Pilzen Nalanthamala und Chaunopycnis alba isoliert wurde. Es ist bekannt für seine Fähigkeit, spannungsgesteuerte Kaliumkanäle, insbesondere Kv1.3, mit einem IC50-Wert von 3,9 µM zu blockieren . Diese Verbindung hat potenzielle immunsuppressive Eigenschaften und ist in der Forschung zu entzündlichen Immunerkrankungen, einschließlich Neuroinflammation, anwendbar .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Nalanthalid umfasst mehrere Schritte, beginnend mit natürlich vorkommenden Diterpenoiden. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dichlormethan, DMSO, Ethanol und Methanol .

Industrielle Produktionsmethoden

Die industrielle Produktion von Nalanthalid ist nicht gut dokumentiert, aber sie umfasst wahrscheinlich die großtechnische Fermentation der Pilze Nalanthamala und Chaunopycnis alba, gefolgt von Extraktions- und Reinigungsprozessen. Die Verwendung von Bioreaktoren und optimierten Wachstumsbedingungen wäre entscheidend für die Maximierung der Ausbeute.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Nalanthalid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Einführung von Sauerstoffatomen zur Bildung von Oxiden.

Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.

Substitution: Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und pH-Werte, um die gewünschten Transformationen sicherzustellen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von Nalanthalid mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung verwendet werden können.

Wissenschaftliche Forschungsanwendungen

Nalanthalid hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung für die Untersuchung des Verhaltens von Pyranon-Diterpenoiden und deren Interaktionen mit anderen Molekülen verwendet.

Biologie: Untersucht man seine Rolle bei der Modulation von Kaliumkanälen und seine Auswirkungen auf zelluläre Prozesse.

Industrie: Wird bei der Entwicklung neuer Medikamente und als Referenzverbindung in der pharmazeutischen Forschung verwendet.

Wirkmechanismus

Nalanthalid übt seine Wirkung aus, indem es den spannungsgesteuerten Kaliumkanal Kv1.3 blockiert. Diese Hemmung führt zur Depolarisation von T-Zellen, die Immunantworten modulieren kann. Die beteiligten molekularen Zielstrukturen umfassen die Kaliumkanalproteine und die zugehörigen Signalwege .

Wissenschaftliche Forschungsanwendungen

Immunosuppressive Properties

Nalanthalide has been identified as a novel blocker of the voltage-gated potassium channel Kv1.3, which plays a crucial role in T cell activation and proliferation. By inhibiting this channel, this compound can reduce intracellular calcium levels, thereby preventing T cell activation. This mechanism positions this compound as a promising candidate for developing immunosuppressive therapies, particularly for autoimmune diseases and transplant rejection .

Case Study: Immunomodulatory Effects

- Study Title : "Synthetic Studies on Diterpenoid Pyrones, this compound, Sesquicillin"

- Findings : The research demonstrated that this compound effectively suppressed T cell activation in vitro, suggesting its potential utility in treating conditions requiring immune modulation .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Its ability to modulate ion channels involved in cell signaling could contribute to its efficacy against various cancer cell lines.

Case Study: Cytotoxicity Assessment

- Study Title : "Overview of Bioactive Fungal Secondary Metabolites: Cytotoxic and Anticancer Activities"

- Findings : this compound was tested against several cancer cell lines, showing promising cytotoxic effects. The compound's mechanism appears to involve disrupting cellular ion homeostasis, leading to apoptosis in cancer cells .

Pharmacological Applications

This compound's unique chemical structure allows it to interact with various biological targets, making it a candidate for drug development.

Data Table: Pharmacological Properties of this compound

| Property | Description | Reference |

|---|---|---|

| Compound Type | Diterpenoid pyrone | |

| Source | Nalanthamala sp. | |

| Mechanism of Action | Kv1.3 channel blocker | |

| Potential Uses | Immunosuppressant, anticancer agent |

Future Research Directions

Given the preliminary findings on this compound's biological activities, future research should focus on:

- In vivo Studies : To assess the therapeutic efficacy and safety profile of this compound in animal models.

- Mechanistic Studies : To elucidate the detailed molecular pathways through which this compound exerts its effects.

- Formulation Development : To explore delivery mechanisms that enhance bioavailability and target specificity.

Wirkmechanismus

Nalanthalide exerts its effects by blocking the voltage-gated potassium channel Kv1.3. This inhibition leads to the depolarization of T cells, which can modulate immune responses. The molecular targets involved include the potassium channel proteins and associated signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Charybdotoxin: Ein weiterer Kaliumkanalhemmer mit ähnlichen Blockiereigenschaften.

Indol-Diterpene: Verbindungen, die von verwandten Pilzen produziert werden und auch Kaliumionenkanäle modulieren.

Einzigartigkeit

Nalanthalid ist aufgrund seiner spezifischen Struktur und des Vorhandenseins von funktionellen Gruppen, die seine potente inhibitorische Aktivität gegen Kv1.3-Kanäle vermitteln, einzigartig. Seine potenziellen immunsuppressiven Eigenschaften machen es zu einer wertvollen Verbindung für die Forschung zu entzündlichen Immunerkrankungen .

Biologische Aktivität

Nalanthalide, a compound derived from the marine fungus Nalanthamala, has garnered attention due to its potential biological activities, particularly as a potassium channel blocker. This article delves into the biological properties of this compound, summarizing its pharmacological effects, mechanisms of action, and relevant research findings.

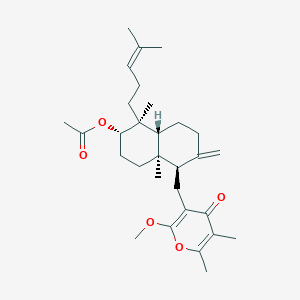

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which contributes to its biological activity. The compound has been identified as a potent inhibitor of voltage-gated potassium channels, specifically Kv1.3, which plays a crucial role in various physiological processes including neuronal excitability and muscle contraction.

1. Potassium Channel Inhibition

This compound has been shown to effectively block Kv1.3 channels with an IC50 value of 3.9 µM, indicating its potency in modulating ion flow across cell membranes. This inhibition can influence cellular excitability and has implications for treating conditions such as autoimmune diseases and certain types of neuropathic pain .

2. Antitumor Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that it could induce apoptosis in HeLa cells, a cervical cancer line, through the activation of intrinsic apoptotic pathways. This suggests potential applications in cancer therapy .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Ion Channel Modulation : By inhibiting Kv1.3 channels, this compound alters the membrane potential and calcium influx in cells, which can lead to reduced proliferation in cancer cells and modulation of immune responses .

- Induction of Apoptosis : The compound triggers apoptotic pathways by increasing reactive oxygen species (ROS) production and activating caspases, leading to programmed cell death in tumor cells .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Eigenschaften

IUPAC Name |

[(1S,2S,4aR,5R,8aR)-5-[(2-methoxy-5,6-dimethyl-4-oxopyran-3-yl)methyl]-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O5/c1-18(2)11-10-15-30(8)25-13-12-19(3)24(29(25,7)16-14-26(30)35-22(6)31)17-23-27(32)20(4)21(5)34-28(23)33-9/h11,24-26H,3,10,12-17H2,1-2,4-9H3/t24-,25-,26+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVADBFKZGNOVDI-PELMAWFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C(C1=O)CC2C(=C)CCC3C2(CCC(C3(C)CCC=C(C)C)OC(=O)C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=C(C1=O)C[C@@H]2C(=C)CC[C@@H]3[C@@]2(CC[C@@H]([C@@]3(C)CCC=C(C)C)OC(=O)C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801099690 | |

| Record name | 3-[[(1R,4aR,5S,6S,8aR)-6-(Acetyloxy)decahydro-5,8a-dimethyl-2-methylene-5-(4-methyl-3-penten-1-yl)-1-naphthalenyl]methyl]-2-methoxy-5,6-dimethyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145603-76-5 | |

| Record name | 3-[[(1R,4aR,5S,6S,8aR)-6-(Acetyloxy)decahydro-5,8a-dimethyl-2-methylene-5-(4-methyl-3-penten-1-yl)-1-naphthalenyl]methyl]-2-methoxy-5,6-dimethyl-4H-pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145603-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(1R,4aR,5S,6S,8aR)-6-(Acetyloxy)decahydro-5,8a-dimethyl-2-methylene-5-(4-methyl-3-penten-1-yl)-1-naphthalenyl]methyl]-2-methoxy-5,6-dimethyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Nalanthalide and where is it found?

A1: (-)-Nalanthalide is a diterpenoid pyrone natural product originally isolated from a microorganism. [] It is classified as a potential blocker of the voltage-gated potassium channel Kv1.3. [] Further research has identified its presence in fungal fermentations. [, ]

Q2: What is the significance of the total synthesis of this compound?

A2: The first total synthesis of (-)-Nalanthalide was achieved through a convergent approach, utilizing a coupling reaction of a trans-decalin structure with 3-lithio-γ-pyrone. [] This synthesis is significant because it confirms the absolute configuration of the natural product and enables further investigation of its biological activity and potential therapeutic applications. [, ]

Q3: How does the structure of this compound relate to its activity?

A3: While the exact mechanism of action of this compound is still under investigation, research on similar diterpenoid γ-pyrones like Subglutinols A and B suggests that both the pyrone moiety and the decalin skeleton are crucial for immunosuppressive activity. [] Modifications to the hydroxyl group position and the type of substituent on the diterpenoid structure significantly influence the level of IL-2 production inhibition, a key indicator of immunosuppressive activity. [] For instance, the presence of isobutene instead of ethene in the diterpenoid structure, and an R configuration at the C-12 position, were found to enhance activity. []

Q4: What are the potential therapeutic applications of this compound?

A4: this compound exhibits potential as an immunosuppressant due to its ability to block the Kv1.3 potassium channel. [, ] Kv1.3 channels play a crucial role in T cell activation, and blocking these channels can lead to immunosuppression. [] This suggests that this compound could be further investigated for its potential in treating autoimmune diseases and preventing organ rejection after transplantation. []

Q5: What is the current research focus regarding this compound?

A5: Current research on this compound and related diterpenoid pyrones focuses on understanding their mechanism of action at the molecular level. [] This includes investigating their interaction with specific targets like Kv1.3 channels, as well as their influence on downstream signaling pathways involved in T cell activation and proliferation. [] Additionally, researchers are exploring structure-activity relationships to identify structural modifications that can optimize the immunosuppressive activity and potentially reduce side effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.